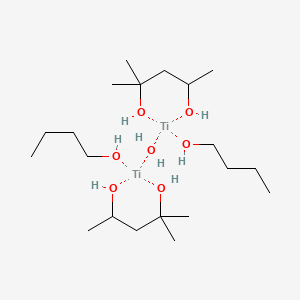

Di-n-butoxytitanium 2-methylpentane-2,4-diolate

説明

特性

CAS番号 |

17621-69-1 |

|---|---|

分子式 |

C20H50O7Ti2 |

分子量 |

498.3 g/mol |

IUPAC名 |

butan-1-ol;2-methylpentane-2,4-diol;titanium;hydrate |

InChI |

InChI=1S/2C6H14O2.2C4H10O.H2O.2Ti/c2*1-5(7)4-6(2,3)8;2*1-2-3-4-5;;;/h2*5,7-8H,4H2,1-3H3;2*5H,2-4H2,1H3;1H2;; |

InChIキー |

FFOJSPSCWXRJRD-UHFFFAOYSA-N |

正規SMILES |

CCCCO.CCCCO.CC(CC(C)(C)O)O.CC(CC(C)(C)O)O.O.[Ti].[Ti] |

製品の起源 |

United States |

準備方法

Synthesis of 2-Methylpentane-2,4-diol (Ligand Preparation)

The diol ligand 2-methylpentane-2,4-diol is commonly prepared industrially by catalytic hydrogenation of diacetone alcohol:

- Process: Diacetone alcohol undergoes catalytic hydrogenation using a ruthenium-based catalyst supported on carbon.

- Conditions: Temperature range of 30 to 90 °C, hydrogen pressure between 10 to 80 bar.

- Outcome: High purity 2-methylpentane-2,4-diol suitable for complexation reactions.

- Reference: FR2453842A1 patent describes this scalable process in detail, emphasizing the use of ruthenium catalysts to achieve commercial purity levels.

| Parameter | Value/Range | Notes |

|---|---|---|

| Catalyst | Ruthenium on carbon | 5% Ru loading |

| Temperature | 30–90 °C | Controlled for selectivity |

| Hydrogen Pressure | 10–80 bar | Ensures efficient hydrogenation |

| Product Purity | Commercial standard | Suitable for further synthesis |

Formation of Di-n-butoxytitanium 2-methylpentane-2,4-diolate

The complex is prepared by reacting titanium tetra-n-butoxide with 2-methylpentane-2,4-diol under anhydrous conditions:

- Reaction Type: Ligand exchange and chelation.

- Procedure:

- Mix titanium tetra-n-butoxide with stoichiometric amounts of 2-methylpentane-2,4-diol in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

- Stir the mixture at ambient or slightly elevated temperature to promote ligand coordination.

- The diol replaces some of the butoxide ligands, forming a chelated titanium complex.

- Solvent: Non-protic, anhydrous solvents such as dry toluene or hexane are preferred to avoid premature hydrolysis.

- Purification: The product may be purified by vacuum distillation or recrystallization under inert conditions.

| Step | Conditions | Purpose |

|---|---|---|

| Mixing | Room temperature | Initiate ligand exchange |

| Atmosphere | Inert (N2 or Ar) | Prevent moisture interference |

| Solvent | Anhydrous toluene | Maintain dryness and solubility |

| Reaction time | 1–4 hours | Ensure complete complexation |

| Purification | Vacuum distillation | Remove unreacted materials |

Analytical and Research Data Supporting Preparation

- Catalyst Residue Removal: Organotitanate catalysts used in related esterification reactions show that post-reaction treatments such as steam distillation and addition of amines or phosphites improve product purity and stability, which may be adapted to titanium alkoxide complex purification.

- Structural Confirmation: Spectroscopic methods (NMR, IR) confirm chelation of the diol ligand to titanium, showing characteristic shifts in hydroxyl and alkoxide signals.

- Thermal Stability: Thermal analysis indicates the complex is stable under moderate heating but decomposes above 200 °C, consistent with titanium alkoxide complexes.

Summary Table of Preparation Methods

| Preparation Stage | Key Conditions/Materials | Outcome/Notes |

|---|---|---|

| 1. Ligand synthesis | Catalytic hydrogenation of diacetone alcohol using Ru/C catalyst | Pure 2-methylpentane-2,4-diol |

| 2. Complex formation | Reaction of Ti(OBu)_4 with diol in anhydrous solvent under inert atmosphere | Formation of di-n-butoxytitanium 2-methylpentane-2,4-diolate |

| 3. Purification | Vacuum distillation or recrystallization under inert conditions | Removal of unreacted materials, high purity complex |

| 4. Characterization | NMR, IR, thermal analysis | Confirmation of structure and stability |

Professional Notes and Considerations

- Moisture Sensitivity: Titanium alkoxides are highly sensitive to moisture; all steps must be conducted under rigorously anhydrous conditions to prevent hydrolysis.

- Stoichiometry Control: Precise molar ratios of titanium alkoxide to diol are critical to control the degree of substitution and avoid polymerization.

- Scale-Up Potential: The ligand preparation method from diacetone alcohol is industrially scalable, enabling large-scale synthesis of the titanium complex.

- Safety: Handling of titanium alkoxides requires precautions due to their flammability and reactivity with water.

化学反応の分析

Butan-1-ol

Dehydration: It can be dehydrated to form butenes using catalysts like alumina at high temperatures.

Esterification: Butan-1-ol reacts with acids to form esters, such as butyl acetate.

2-Methylpentane-2,4-diol

2-Methylpentane-2,4-diol can undergo typical reactions of diols, such as esterification and ether formation .

Titanium

Titanium reacts with oxygen to form titanium dioxide, a highly stable compound. It also forms various alloys with metals like aluminum and vanadium .

Hydrate

Hydrates can lose water upon heating, resulting in the formation of anhydrous compounds .

科学的研究の応用

作用機序

The mechanism of action for each component varies:

Butan-1-ol: Acts as a solvent and intermediate in chemical reactions.

2-Methylpentane-2,4-diol: Functions as a solvent and stabilizer in emulsions.

Titanium: Provides structural strength and corrosion resistance in alloys.

Hydrate: Stabilizes compounds by incorporating water molecules into their structure.

類似化合物との比較

- Butan-1-ol vsButan-2-ol : Butan-1-ol is a primary alcohol, while butan-2-ol is a secondary alcohol, leading to different reactivity and applications .

- 2-Methylpentane-2,4-diol vsEthylene Glycol : Both are diols, but 2-methylpentane-2,4-diol has a branched structure, affecting its physical properties .

- Titanium vsAluminum : Titanium is stronger and more corrosion-resistant but heavier than aluminum .

- Hydrate vsAnhydrous Compounds : Hydrates contain water molecules, which can affect their stability and reactivity compared to anhydrous forms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing di--butoxytitanium 2-methylpentane-2,4-diolate, and how can purity be ensured during preparation?

- Methodological Answer : Synthesis typically involves reacting titanium tetrachloride (TiCl) with 2-methylpentane-2,4-diol and -butanol in an anhydrous, inert atmosphere. Key steps include:

- Slow addition of diol and butanol to TiCl under nitrogen to prevent hydrolysis.

- Use of molecular sieves to remove trace water.

- Recrystallization from dry toluene to isolate the product.

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Keep in sealed, argon-purged containers at –20°C to minimize hydrolysis.

- Handling : Use glassware deactivated with 5% dimethyldichlorosilane (DMDCS) in toluene to reduce surface adsorption .

- Stability Testing : Monitor decomposition via periodic HPLC analysis (C18 column, methanol/water mobile phase) to detect hydrolysis products like titanium oxides or free diol.

Advanced Research Questions

Q. What analytical techniques are optimal for characterizing ligand coordination and titanium oxidation states in this complex?

- Methodological Answer :

- X-ray Absorption Spectroscopy (XAS) : Provides Ti K-edge data to confirm oxidation state (Ti(IV) expected) and coordination geometry.

- Electron Paramagnetic Resonance (EPR) : Rules out paramagnetic Ti(III) impurities.

- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks in non-polar solvents (e.g., chloroform) to verify intact complex structure.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and ligand loss thresholds (e.g., butoxy vs. diol ligand dissociation) .

Q. How can researchers resolve contradictions in reactivity data observed under different solvent systems?

- Case Study : If the compound exhibits inconsistent catalytic activity in polar vs. non-polar solvents:

- Hypothesis Testing :

Use O NMR to study solvent interactions with Ti centers.

Conduct kinetic studies (UV-Vis monitoring) to compare reaction rates in toluene vs. THF.

- Data Interpretation : Solvent polarity may stabilize transition states or alter ligand exchange dynamics. For example, THF could displace butoxy ligands, reducing catalytic activity .

Q. What strategies mitigate matrix interference when analyzing this compound in environmental or biological samples?

- Methodological Answer :

- Sample Preparation :

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Adjust pH to 3–4 with HCl to protonate interfering organic acids.

- Matrix Cleanup : Add 1 M NHF to chelate competing metal ions.

- Detection : LC-MS/MS with a C18 column and MRM transitions specific to the compound’s fragmentation pattern. Internal standards (e.g., deuterated analogs) correct for recovery variability .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。